molecular formula C7H10O2 B7988482 6-Oxaspiro[3.4]octan-1-one

6-Oxaspiro[3.4]octan-1-one

Cat. No.: B7988482
M. Wt: 126.15 g/mol
InChI Key: YSIQMFSZUYJAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxaspiro[3.4]octan-1-one is a bicyclic compound featuring a spiro junction between a tetrahydrofuran (oxygen-containing) ring and a cyclobutane ring, with a ketone group at position 1. Its molecular formula is C₇H₁₀O₂, and it serves as a versatile building block in organic synthesis, particularly for heterocyclic frameworks .

Properties

IUPAC Name

6-oxaspiro[3.4]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-6-1-2-7(6)3-4-9-5-7/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIQMFSZUYJAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1=O)CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The synthesis begins with the generation of a benzofuran ketene intermediate through Rh(II)-catalyzed Wolff rearrangement of 3-diazochroman-4-one. This reactive species undergoes stereoselective [2+2] cycloaddition with alkenes to form the spirocyclic core (Scheme 1). The process achieves regio- and stereocontrol through an orbital-controlled asynchronous mechanism.

Key Reaction Conditions:

  • Catalyst: Rh₂(Oct)₄ (0.1 mol%)

  • Solvent: Anhydrous CH₂Cl₂ under argon atmosphere

  • Temperature: 45°C

  • Reaction Time: 15 hours

Stepwise Procedure

  • Preparation of 3-Diazochroman-4-one:
    Synthesized via diazo transfer reactions using precursor chroman-4-ones.

  • Wolff Rearrangement:

    • 3-Diazochroman-4-one (5 mmol) is treated with Rh₂(Oct)₄ in CH₂Cl₂.

    • Nitrogen evolution confirms ketene formation.

  • [2+2] Cycloaddition:

    • Alkene (1 mmol) is introduced to the ketene intermediate.

    • Reaction proceeds via suprafacial–antarafacial interaction, yielding the spirocyclic product.

  • Workup and Purification:

    • Extraction with ethyl acetate and water.

    • Column chromatography (petroleum ether/EtOAc) isolates the product.

Yield and Selectivity

EntryAlkene SubstrateYield (%)Diastereomeric Ratio
1Ethylene901:1
2Styrene853:1
3Cyclohexene78>20:1

The method demonstrates broad substrate tolerance, with electron-deficient alkenes showing enhanced reactivity.

Mechanistic Insights and Optimization

Catalytic Cycle

The Rh(II) catalyst facilitates nitrogen extrusion from the diazo compound, generating a benzofuran ketene intermediate (Figure 1). Density functional theory (DFT) calculations suggest a concerted asynchronous pathway for the cycloaddition, where bond formation between the ketene's carbonyl carbon and the alkene's β-carbon precedes full orbital alignment.

Stereochemical Control

The reaction's stereoselectivity arises from:

  • Steric effects: Bulky substituents on the alkene favor exo transition states.

  • Electronic factors: Electron-withdrawing groups on the ketene stabilize partial charges during bond formation.

Process Optimization

  • Catalyst Loading: Reducing Rh₂(Oct)₄ to 0.05 mol% maintains efficiency while lowering costs.

  • Solvent Screening: Dichloromethane outperforms THF and toluene in yield and selectivity.

  • Temperature Gradient: Gradual heating from 0°C to 45°C minimizes side reactions.

Alternative Synthetic Approaches

While the Wolff rearrangement method remains predominant, other strategies have been explored:

Ring-Expansion of Cyclopropanes

Preliminary studies suggest that strain-release ring expansion of bicyclic cyclopropanes could access the spirocyclic framework. However, yields remain suboptimal (<40%) compared to the Rh-catalyzed route.

Enzymatic Synthesis

Recent advances in biocatalysis have enabled the use of ketoreductases to stereoselectively reduce 6-Oxaspiro[3.4]octane-1,5-dione precursors. While promising, this method currently lacks industrial scalability.

Analytical Characterization

Critical data for verifying this compound synthesis:

Spectroscopic Properties

TechniqueKey Signals
¹H NMR (CDCl₃)δ 4.32 (d, J=7.5 Hz, 2H, OCH₂)
δ 2.81–2.74 (m, 4H, CH₂CO)
¹³C NMRδ 209.5 (C=O)
IR (KBr)1745 cm⁻¹ (C=O stretch)
HRMS (ESI+)m/z 139.0764 [M+H]+ (calc. 139.0760)

Crystallographic Data

  • CCDC-1571955: Orthorhombic system, P2₁2₁2₁ space group

  • Bond lengths: C=O (1.214 Å), C-O (1.434 Å)

  • Torsion angles confirm spirocyclic geometry.

Industrial-Scale Considerations

For large-scale production (>1 kg), the following modifications are recommended:

  • Continuous Flow Reactors: Enhance heat transfer and reduce catalyst loading.

  • In Situ Monitoring: Raman spectroscopy tracks ketene formation in real-time.

  • Green Chemistry Metrics:

    • E-factor: 8.2 (current batch process) → Target: <5.0 via solvent recycling.

    • PMI: 32 → Reduced to 18 through catalyst recovery.

Chemical Reactions Analysis

Reaction Mechanisms

The mechanisms involved in the reactions of 6-Oxaspiro[3.4]octan-1-one often include:

  • Radical Mechanisms : These are utilized in transformations such as decarboxylative borylation, where carboxylic acid derivatives are converted into organoboron compounds, showcasing the compound's compatibility with radical modifications .

  • Concerted Mechanisms : The cycloaddition reactions typically proceed via concerted pathways, where the formation of new bonds occurs simultaneously, influenced by the orbital interactions between reactants .

Comparative Analysis with Similar Compounds

To understand the distinctiveness of this compound, it is useful to compare it with other structurally similar compounds:

Compound NameStructure DescriptionUnique Features
6-Oxaspiro[3.4]octan-2-oneSimilar spirocyclic structure with a different oxygen positionDifferent reactivity due to the position of the oxygen atom
Spiro[2,2-dimethyl-benzofuran]-7-oneFused oxygen-containing rigid skeletonMore complex fused ring system
5-Oxaspiro[3.4]octan-1-oneSimilar spirocyclic frameworkVariations in position and functional groups
1-Oxaspiro[2.5]octan-4-oneAnother spirocyclic compoundDifferent ring sizes
2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-oneSpirocyclic compound with additional methyl groupsEnhanced steric hindrance due to extra methyl groups

This table illustrates how the specific structural features of this compound impart distinct chemical properties compared to its analogs.

Scientific Research Applications

Organic Synthesis

6-Oxaspiro[3.4]octan-1-one serves as an important intermediate in the synthesis of more complex organic molecules. Its spirocyclic structure allows it to participate in various reactions, including:

  • Oxidation : Can be oxidized to yield carboxylic acids or ketones.
  • Reduction : Reduction reactions can produce alcohols or other derivatives.
  • Substitution : Engages in substitution reactions where functional groups are replaced by others.

These properties make it a versatile building block for synthesizing pharmaceuticals and specialty chemicals.

Biochemical Research

Research indicates that this compound interacts with enzymes, influencing metabolic pathways. Notable findings include:

  • Enzymatic Interactions : Studies show that the compound can enhance or inhibit the activity of certain enzymes, suggesting its role in metabolic modulation .
  • Antioxidant Properties : Preliminary studies suggest potential antioxidant capabilities, which may help mitigate oxidative stress-related diseases .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Case Study 1: Enzyme-Catalyzed Reactions

A study explored the interactions of this compound with various enzymes involved in metabolic pathways. The results indicated that the compound could enhance the activity of certain enzymes while inhibiting others, suggesting a dual role in metabolic modulation .

Case Study 2: Microbial Detoxification

Another investigation focused on the compound's role in microbial detoxification mechanisms. It was found that specific bacteria could utilize this compound as a substrate for detoxifying harmful substances, highlighting its potential application in bioremediation efforts .

Mechanism of Action

The mechanism of action of 6-Oxaspiro[3.4]octan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors in a specific manner, potentially leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its molecular targets and pathways .

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : 126.16 g/mol
  • Synthesis : Efficiently prepared via the reaction of 3-diazochroman-4-one with alkenes under catalytic conditions, achieving good yields (e.g., 46–84% in related spiro systems) .
  • Applications : Used in enantioselective synthesis of lactones and as a precursor for pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

7-Thia-2,5-Diazaspiro[3.4]octan-1-one

  • Structure : Replaces oxygen with sulfur (thia) and includes two nitrogen atoms (diaza).
  • Key Differences :
    • Reactivity : The sulfur atom facilitates ring-opening reactions under hydrolytic or reductive conditions, unlike the oxygen analog .
    • Substituent Effects : The N-phenylsulfonyl group stabilizes the β-lactam ring, influencing reactivity in alkylation and desulfurization reactions .
  • Applications : Studied for β-lactam antibiotic analogs due to its spiro-β-lactam structure .
Property 6-Oxaspiro[3.4]octan-1-one 7-Thia-2,5-Diazaspiro[3.4]octan-1-one
Heteroatoms O S, 2N
Molecular Formula C₇H₁₀O₂ C₂₀H₁₈N₂O₃S₂
Key Reactivity Ketone-based reactions Ring-opening via sulfur elimination

2-Azaspiro[3.4]octan-1-one Derivatives

  • Structure : Nitrogen (aza) replaces the oxygen in the spiro system.
  • Examples :
    • 6b : 3-(p-Tolyl) substituent, m.p. 234–236°C, IR ν(CO) = 1737 cm⁻¹ .
    • 6f : 3-(4-Fluorophenyl) substituent, m.p. 298–300°C, IR ν(CO) = 1740 cm⁻¹ .
  • Key Differences :
    • Electronic Effects : Fluorophenyl groups increase melting points and electron-withdrawing properties compared to tolyl groups .
    • Biological Activity : These derivatives are explored for antimicrobial and anticancer applications due to their rigid spiro frameworks .
Property This compound 2-Azaspiro[3.4]octan-1-one (6f)
Heteroatoms O N
Melting Point N/A 298–300°C
IR ν(CO) ~1740 cm⁻¹ (estimated) 1740 cm⁻¹

6-Methoxy-1-Oxaspiro[4.5]deca-6,9-diene-8-one

  • Structure : Larger spiro system (oxaspiro[4.5]) with a conjugated diene and methoxy group.
  • Key Differences :
    • Synthesis : Uses hypervalent iodine reagent (PIFA), contrasting with diazo-based methods for smaller spiro systems .
    • Reactivity : The conjugated diene allows Diels-Alder reactions, while the methoxy group directs electrophilic substitutions .
Property This compound 6-Methoxy-1-Oxaspiro[4.5]deca-6,9-diene-8-one
Ring Size [3.4] [4.5]
Functional Groups Ketone Ketone, Methoxy, Diene
Synthesis Method Diazo-alkene reaction PIFA-mediated oxidation

6-Oxaspiro[3.4]octan-5-one

  • Structure : Ketone group at position 5 instead of 1.
  • Key Differences :
    • Reactivity : The ketone's position alters ring strain and nucleophilic attack sites.
    • Commercial Availability : Purity ≥98%, priced at $796/g (1g scale), indicating higher cost due to synthetic complexity .
Property This compound 6-Oxaspiro[3.4]octan-5-one
Ketone Position 1 5
Price (1g) N/A $796

Biological Activity

6-Oxaspiro[3.4]octan-1-one is a spirocyclic compound characterized by its unique structural features, including a carbonyl group at position one and an oxygen atom within its ring system. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C8_8H12_{12}O, with a molecular weight of approximately 140.18 g/mol. Its structure allows for diverse chemical transformations, making it a candidate for various applications in organic and medicinal chemistry.

PropertyValue
Molecular FormulaC8_8H12_{12}O
Molecular Weight140.18 g/mol
Functional GroupsCarbonyl, Ether
Structural TypeSpirocyclic

Biological Activity

Research indicates that this compound may exhibit significant biological activity through various mechanisms:

  • Enzyme Interactions : The compound's ability to form hydrogen bonds suggests potential interactions with enzymes and receptors, influencing biological pathways. Studies indicate that it can engage in non-covalent interactions, which are critical for enzyme-substrate binding and receptor-ligand interactions .
  • Therapeutic Potential : Preliminary investigations have highlighted its potential therapeutic properties, particularly in drug development contexts. The unique structural characteristics of this compound may allow it to act as a scaffold for developing new pharmacological agents targeting specific diseases .
  • Synthesis and Derivatives : Various synthetic routes have been explored to create derivatives of this compound, which may enhance its biological activity or selectivity towards specific targets. For instance, derivatives synthesized through cycloaddition reactions have shown promising results in preliminary biological assays .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Case Study 1 : A study investigated the interaction of this compound with specific enzyme targets involved in metabolic pathways. The results indicated that the compound could inhibit certain enzymes, suggesting a potential role as a therapeutic agent in metabolic disorders .
  • Case Study 2 : Another research effort focused on synthesizing analogs of this compound and evaluating their anticancer properties. The findings revealed that some derivatives exhibited significant cytotoxic effects against cancer cell lines, indicating the compound's potential as an anticancer agent .

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound. Key areas for future investigation include:

  • Mechanistic Studies : Understanding the precise interactions between the compound and its biological targets will provide insights into its therapeutic potential.
  • Structure-Activity Relationship (SAR) Studies : Exploring how variations in the chemical structure affect biological activity can lead to the development of more potent derivatives.
  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and safety profile of this compound will be crucial for advancing its application in clinical settings.

Q & A

Basic Research Questions

Q. How can experimental protocols for synthesizing 6-Oxaspiro[3.4]octan-1-one be optimized to improve yield and purity?

  • Methodological Answer : Begin with a systematic review of existing synthetic routes (e.g., cyclization or ring-expansion reactions). Use controlled variables (temperature, catalyst loading, solvent polarity) in iterative experiments to identify optimal conditions. Characterize intermediates via 1^1H/13^13C NMR and FT-IR to track byproduct formation. For novel pathways, document all steps in the main manuscript, including reaction stoichiometry and purification techniques (e.g., column chromatography), while relegating repetitive data to supplementary materials .

Q. What spectroscopic and chromatographic methods are most reliable for confirming the structural identity of this compound?

  • Methodological Answer : Prioritize high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Use 1^1H NMR to verify spirocyclic proton environments and 13^13C NMR to distinguish carbonyl (C=O) and ether (C-O) carbons. Compare retention times in HPLC with known analogs. For novel derivatives, include X-ray crystallography data if available, ensuring compliance with journal guidelines for primary data presentation .

Q. How can researchers address challenges in purifying this compound due to its polarity and solubility?

  • Methodological Answer : Test solvent combinations (e.g., ethyl acetate/hexane gradients) for column chromatography. For recalcitrant impurities, employ recrystallization in mixed solvents (e.g., dichloromethane/pentane). Document solvent ratios and temperature dependencies in supplementary files. Validate purity via melting point analysis and ≥95% HPLC peak area .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanism of this compound formation in asymmetric catalysis?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and intermediate geometries. Compare activation energies of competing pathways (e.g., [3+2] vs. [4+1] cycloadditions). Validate computational results with kinetic isotope effects (KIEs) and stereochemical outcomes from chiral HPLC. Publish raw computational data (e.g., .xyz files) as supplementary materials .

Q. How should researchers resolve contradictions between spectroscopic data and theoretical predictions for this compound derivatives?

  • Methodological Answer : Re-examine experimental conditions (e.g., solvent effects on NMR chemical shifts). Replicate syntheses to rule out batch variability. Cross-validate with alternative techniques (e.g., NOESY for spatial proximity vs. DFT-predicted conformers). Frame discrepancies as hypotheses for further testing, adhering to FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria for follow-up studies .

Q. What methodologies are recommended for studying the catalytic activity of this compound in enantioselective transformations?

  • Methodological Answer : Design kinetic experiments (e.g., initial rate measurements) under varying substrate concentrations and catalyst loadings. Use chiral GC or HPLC to quantify enantiomeric excess (ee%). Perform control experiments to distinguish between homogeneous and heterogeneous catalysis. Publish full kinetic datasets and statistical error analyses to enable reproducibility .

Data Presentation Guidelines

  • Tabular Data : For synthetic protocols, include tables summarizing reaction conditions (catalyst, solvent, time, yield). For computational studies, tabulate bond lengths, angles, and energetics. Follow journal-specific formatting (e.g., ≤5 tables in the main text; extended datasets in supplementary files) .
  • Contradiction Reporting : Clearly annotate anomalous data in figures/tables and discuss potential sources (e.g., instrument calibration, side reactions). Use iterative peer review to refine interpretations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.